ERD-308

Descripción general

Descripción

ERD-308 es un degradador de la quimera de direccionamiento de proteólisis (PROTAC) altamente potente del receptor de estrógeno. Está específicamente diseñado para el tratamiento del cáncer de mama positivo para el receptor de estrógeno. This compound logra más del 95% de degradación del receptor de estrógeno a concentraciones tan bajas como 5 nanomolares tanto en líneas celulares MCF-7 como T47D positivas para el receptor de estrógeno .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de ERD-308 implica la conjugación de un ligando para el receptor de estrógeno con un ligando para la ligasa de ubiquitina E3 de von Hippel-Lindau a través de un enlace. La composición del enlace se optimizó mediante la introducción de una sola unidad de oxiéter . La ruta sintética generalmente involucra múltiples pasos, incluida la formación de enlaces amida y el uso de grupos protectores para asegurar reacciones selectivas.

Métodos de producción industrial

La producción industrial de this compound probablemente involucraría técnicas de síntesis orgánica a gran escala, incluido el uso de sintetizadores automatizados para la formación de moléculas complejas. El proceso requeriría estrictas medidas de control de calidad para garantizar la pureza y la eficacia del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

ERD-308 principalmente experimenta la degradación del receptor de estrógeno mediada por la quimera de direccionamiento de proteólisis. Esto implica la formación de un complejo ternario entre el receptor de estrógeno, this compound y la ligasa de ubiquitina E3 de von Hippel-Lindau, lo que lleva a la ubiquitinación y la posterior degradación proteasómica del receptor de estrógeno .

Reactivos y condiciones comunes

Las reacciones involucradas en la síntesis de this compound generalmente requieren reactivos como agentes de acoplamiento para la formación de enlaces amida, grupos protectores para reacciones selectivas y solventes como el dimetilsulfóxido para la solubilización .

Principales productos

El principal producto de la reacción es el receptor de estrógeno degradado, que está dirigido a la degradación proteasómica. Esto da como resultado la reducción de los niveles del receptor de estrógeno en las células de cáncer de mama positivas para el receptor de estrógeno .

Aplicaciones Científicas De Investigación

Key Characteristics

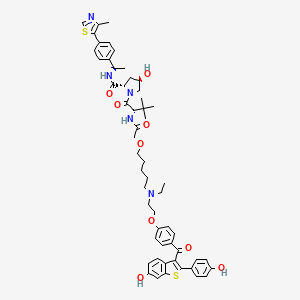

- Chemical Structure : C55H65N5O9S2

- DC50 Values : Achieves DC50 values of 0.17 nM in MCF-7 cells and 0.43 nM in T47D cells, indicating high potency.

- Efficacy : Induces over 95% degradation of ER at concentrations as low as 5 nM.

Treatment of Estrogen Receptor-Positive Breast Cancer

ERD-308 has been primarily studied for its application in treating ER+ breast cancer. In vitro studies have shown that it is more effective than fulvestrant, the only approved selective estrogen receptor degrader (SERD) currently available.

| Parameter | This compound | Fulvestrant |

|---|---|---|

| DC50 in MCF-7 cells | 0.17 nM | Higher |

| DC50 in T47D cells | 0.43 nM | Higher |

| % ER Degradation at 5 nM | >95% | Lower |

| Effect on Cell Proliferation | Greater | Lesser |

Microneedle Patch Delivery System

Recent research has explored innovative delivery methods for PROTACs like this compound using microneedle patches. This approach allows for direct and sustained release into tumor tissues, significantly improving drug retention and therapeutic efficacy.

Study Highlights :

- Drug Combination : this compound was combined with palbociclib (a CDK4/6 inhibitor).

- Efficacy : Demonstrated over 80% tumor reduction with an excellent safety profile.

- Retention Rate : Over 87% drug retention in tumors over four days.

Case Study 1: Efficacy in Cell Lines

A study conducted by Yang et al. demonstrated that this compound effectively degrades ERα in MCF-7 and T47D cell lines, leading to significant inhibition of cell proliferation compared to fulvestrant. The results indicated that further optimization could lead to a viable therapy for advanced ER+ breast cancer .

Case Study 2: Preclinical Trials

In preclinical models, this compound exhibited promising results in reducing tumor size and improving survival rates in xenograft models of breast cancer. The compound's ability to target both wild-type and mutated forms of ERα positions it as a potential candidate for treating resistant cases .

Mecanismo De Acción

ERD-308 ejerce sus efectos formando un complejo ternario con el receptor de estrógeno y la ligasa de ubiquitina E3 de von Hippel-Lindau. Este complejo facilita la ubiquitinación del receptor de estrógeno, marcándolo para la degradación por el proteasoma. La degradación del receptor de estrógeno conduce a la inhibición de las vías de señalización del receptor de estrógeno, que son cruciales para la proliferación de las células de cáncer de mama positivas para el receptor de estrógeno .

Comparación Con Compuestos Similares

ERD-308 es único en su alta potencia y eficacia en la degradación del receptor de estrógeno en comparación con otros degradadores selectivos del receptor de estrógeno. Compuestos similares incluyen:

This compound destaca por su capacidad de lograr una degradación más completa del receptor de estrógeno a concentraciones más bajas, lo que lo convierte en un candidato prometedor para su desarrollo y uso clínico .

Actividad Biológica

ERD-308 is a highly potent proteolysis-targeting chimera (PROTAC) designed to degrade estrogen receptor alpha (ERα), a validated target for estrogen receptor-positive (ER+) breast cancer therapy. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in various cancer cell lines, and potential therapeutic applications.

This compound operates through the PROTAC mechanism, which utilizes E3 ubiquitin ligases to tag target proteins for degradation via the proteasome. Specifically, this compound binds to ERα and recruits the von Hippel-Lindau (VHL) E3 ligase, leading to ubiquitination and subsequent degradation of the receptor. This mechanism is crucial for overcoming resistance mechanisms associated with traditional therapies.

Efficacy in Cell Lines

The efficacy of this compound has been extensively studied in various breast cancer cell lines, particularly MCF-7 and T47D cells. The following table summarizes key findings regarding its biological activity:

| Cell Line | DC50 (nM) | Max ER Degradation (%) | IC50 (nM) | Inhibition Max (%) |

|---|---|---|---|---|

| MCF-7 | 0.17 | >95% at 5 nM | 0.77 | 57.5 |

| T47D | 0.43 | >95% at 5 nM | N/A | N/A |

- DC50 : The concentration required to achieve 50% degradation of ERα.

- Max ER Degradation : The maximum percentage of ERα degraded at specified concentrations.

- IC50 : The concentration required to inhibit cell proliferation by 50%.

- Inhibition Max : The maximum observed inhibition percentage of cell proliferation.

Comparative Analysis with Fulvestrant

This compound has shown superior efficacy compared to fulvestrant, the only currently approved selective estrogen receptor degrader (SERD). In studies, this compound achieved more complete ER degradation and greater inhibition of cell proliferation than fulvestrant in MCF-7 cells, indicating its potential as a more effective treatment option for advanced ER+ breast cancer .

Kinetic Studies

Kinetic studies have demonstrated that this compound induces rapid degradation of ERα. In MCF-7 cells treated with 30 nM of this compound, over 80% reduction in ER protein levels was observed within the first hour, with complete degradation achieved by three hours. In contrast, fulvestrant required up to 24 hours to reach similar levels of degradation .

Gene Expression Effects

Quantitative reverse transcription-polymerase chain reaction (qRT-PCR) analyses showed that treatment with this compound downregulated several ER-regulated genes, including pGR and GREB1. This downregulation further supports its role as an effective therapeutic agent by disrupting estrogen signaling pathways critical for tumor growth .

Case Studies and Clinical Implications

Preclinical studies have indicated that further optimization of this compound could lead to new therapies for advanced ER+ breast cancer. Its ability to induce significant tumor regression in xenograft models highlights its potential clinical relevance. Notably, no significant toxicity was reported in animal models during these studies, suggesting a favorable safety profile for future clinical trials .

Propiedades

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[5-[ethyl-[2-[4-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophene-3-carbonyl]phenoxy]ethyl]amino]pentoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H65N5O9S2/c1-7-59(26-28-69-43-22-17-37(18-23-43)49(65)48-44-24-21-41(62)30-46(44)71-51(48)39-15-19-40(61)20-16-39)25-9-8-10-27-68-32-47(64)58-52(55(4,5)6)54(67)60-31-42(63)29-45(60)53(66)57-34(2)36-11-13-38(14-12-36)50-35(3)56-33-70-50/h11-24,30,33-34,42,45,52,61-63H,7-10,25-29,31-32H2,1-6H3,(H,57,66)(H,58,64)/t34-,42+,45-,52+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQXUPNKLZNSUMC-YUQWMIPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCCCOCC(=O)NC(C(=O)N1CC(CC1C(=O)NC(C)C2=CC=C(C=C2)C3=C(N=CS3)C)O)C(C)(C)C)CCOC4=CC=C(C=C4)C(=O)C5=C(SC6=C5C=CC(=C6)O)C7=CC=C(C=C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CCCCCOCC(=O)N[C@H](C(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@H](C)C2=CC=C(C=C2)C3=C(N=CS3)C)O)C(C)(C)C)CCOC4=CC=C(C=C4)C(=O)C5=C(SC6=C5C=CC(=C6)O)C7=CC=C(C=C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H65N5O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1004.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does ERD-308 interact with its target, the estrogen receptor, and what are the downstream effects of this interaction?

A1: this compound functions as a proteolysis targeting chimera (PROTAC) []. It binds to the estrogen receptor (ER) and facilitates its ubiquitination by an E3 ligase, ultimately leading to the degradation of ER by the proteasome. This degradation effectively reduces the levels of ER, which in turn inhibits estrogen signaling pathways that drive the growth of estrogen receptor-positive (ER+) breast cancer cells.

Q2: What is the SAR (Structure-Activity Relationship) of this compound and how do structural modifications impact its activity, potency, and selectivity?

A2: While the provided abstract does not detail the specific structure of this compound or its SAR, it highlights that the compound is a result of “extensive structure-activity relationship (SAR) studies” []. This suggests that modifications to the structure of this compound were explored to optimize its potency and efficacy in degrading ER. Further investigation into the full research publication or related literature would be necessary to understand the precise structural elements contributing to this compound's activity and selectivity profile.

Q3: How does the in vitro efficacy of this compound compare to existing treatments for ER+ breast cancer, specifically fulvestrant?

A3: The research indicates that this compound exhibits greater efficacy in degrading ER compared to fulvestrant, the only approved selective estrogen receptor degrader (SERD) at the time of this study []. In both MCF-7 and T47D ER+ breast cancer cell lines, this compound demonstrated superior ER degradation, achieving greater than 95% degradation at a concentration of 5 nM. This enhanced degradation translated to more effective inhibition of cell proliferation in MCF-7 cells compared to fulvestrant. These findings suggest that this compound holds promise as a potential therapeutic agent for ER+ breast cancer.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.